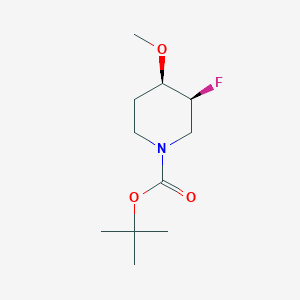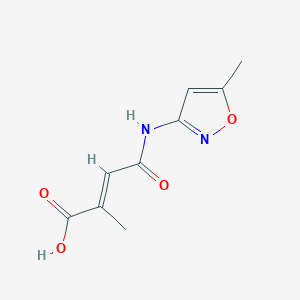![molecular formula C9H15NO2 B11763091 (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic amino acid. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The synthetic route includes several key steps:
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: This step removes any protecting groups to yield the final product
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process typically involves large-scale reductive amination and hydrogenation reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials .
作用機序
The mechanism of action of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecule. This compound can influence various biochemical pathways, depending on its specific application .
類似化合物との比較
Similar Compounds
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties.
2-Azabicyclo[3.2.1]octane:
Uniqueness
The unique stereochemistry of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical and physical properties, making it valuable for specific applications where precise molecular interactions are required. Its rigid structure and chiral nature make it a versatile building block in organic synthesis and drug design .
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
(2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1 |
InChIキー |
NVRDCPXNFPLOAM-RLXKETGRSA-N |
異性体SMILES |
C1CC2CCC1[C@@H]([C@@H]2N)C(=O)O |
正規SMILES |
C1CC2CCC1C(C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


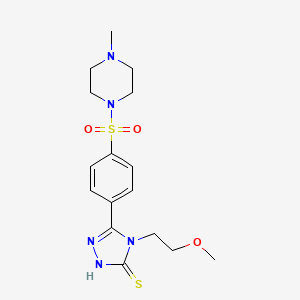
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)
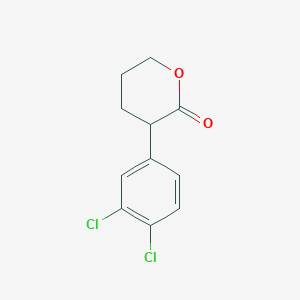


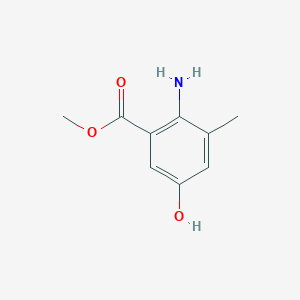

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
